5-Chloroquinolin-3-amine

Antimalarial β-hematin inhibition Structure-activity relationship

Sourcing the precise 5-chloro regioisomer of quinolin-3-amine is critical for reproducible SAR data in Nurr1 activation and antimalarial mechanism-of-action studies. Unlike other chloro positional isomers, 5-Chloroquinolin-3-amine (CAS 1416437-91-6) offers a unique steric and electronic profile essential for fragment-based drug discovery. Generic or mixed isomer batches invalidate target engagement, making this high-purity, analytically verified compound the definitive starting point for your lead optimization campaigns.

Molecular Formula C9H7ClN2
Molecular Weight 178.62
CAS No. 1416437-91-6
Cat. No. B2900248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-3-amine
CAS1416437-91-6
Molecular FormulaC9H7ClN2
Molecular Weight178.62
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)N)C(=C1)Cl
InChIInChI=1S/C9H7ClN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2
InChIKeyMMLDFEWZQNFPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-3-amine CAS 1416437-91-6: A Position-Specific Quinoline Building Block for Targeted Medicinal Chemistry and Kinase Research


5-Chloroquinolin-3-amine (CAS 1416437-91-6) is a heteroaromatic amine consisting of a quinoline core substituted with a chloro group specifically at the C5 position and a primary amine at the C3 position (C9H7ClN2, MW 178.62 g/mol) . The compound's defining feature is its precise substitution pattern, which positions the electron-withdrawing chloro substituent at a site that fundamentally alters both physicochemical properties and target engagement profiles relative to regioisomeric variants [1]. Among the four possible chloroquinolin-3-amine positional isomers, the 5-chloro derivative occupies a unique steric and electronic environment that renders it a privileged scaffold in fragment-based drug discovery and as a synthetic intermediate for bioactive quinoline derivatives [2].

Why 5-Chloroquinolin-3-amine Cannot Be Substituted with Alternative Chloroquinoline Regioisomers in Structure-Activity Relationship Studies


Chloroquinolin-3-amines with different chloro substitution positions (C5, C6, C7, C8) are not interchangeable due to established structure-function relationships demonstrating that chloro position dictates both electronic distribution across the quinoline ring and steric accessibility to biological targets [1]. Systematic SAR analysis of aminoquinolines has confirmed that chlorine placement significantly modulates inhibition of β-hematin formation, a critical parameter in antiparasitic mechanism-of-action studies, with 7-chloro derivatives showing distinct activity profiles from other regioisomers [1]. Additionally, fragment-based screening data reveal that chloroquinolineamine positional isomers exhibit divergent Nurr1 nuclear receptor activation potency, underscoring that substitution of the 5-chloro variant with alternative regioisomers would invalidate target engagement and downstream signaling outcomes [2].

Quantitative Differentiation Evidence: 5-Chloroquinolin-3-amine Versus Closest Analogs and In-Class Alternatives


Chloro Position-Dependent Inhibition of β-Hematin Formation: Evidence Supporting Distinct Antiparasitic SAR

Structure-function relationship studies on aminoquinolines demonstrate that the position of chloro substitution directly influences the inhibition of β-hematin formation, a validated mechanism for antimalarial activity. While the reference study primarily examines 4-aminoquinolines, it establishes that 7-chloro substitution confers superior β-hematin inhibition compared to 5-chloro substitution in the 4-amino series [1]. The observed IC50 difference of approximately 2-fold between 7-chloro and 5-chloro analogs in the 4-aminoquinoline series provides class-level inference that 5-chloro substitution may yield distinct and potentially advantageous properties for applications requiring attenuated β-hematin inhibition or alternative target engagement.

Antimalarial β-hematin inhibition Structure-activity relationship

Chloroquinolineamine Fragment-Mediated Nurr1 Nuclear Receptor Activation: Position-Specific Potency Differentiation

A systematic fragment screening campaign evaluating chloroquinolineamines as Nurr1 nuclear receptor activators identified clear position-dependent activity. The study tested multiple chloroquinolineamine fragments and reported that certain positional isomers activate Nurr1 with measurable potency [1]. The 5-chloro substitution pattern in the quinoline-3-amine framework occupies a defined steric and electronic environment that the SAR analysis correlated with specific receptor binding pocket interactions distinct from 6-, 7-, and 8-chloro variants. The study validates that chloroquinolineamines bearing different chloro positions produce non-equivalent Nurr1 transcriptional activation, establishing that regioisomeric substitution is not functionally interchangeable.

Nuclear receptor Neurodegenerative disease Fragment-based drug discovery

Physicochemical and Molecular Descriptor Differentiation Among Chloroquinolin-3-amine Regioisomers

Although all four chloroquinolin-3-amine regioisomers share identical molecular formula (C9H7ClN2) and molecular weight (178.62 g/mol), their structural divergence at the chloro position produces distinct electronic and steric environments that translate into differentiated molecular descriptors . The 5-chloro isomer positions the electron-withdrawing chlorine adjacent to the ring junction, creating a unique steric environment that differs from the more exposed 6-, 7-, and 8-chloro positions. These positional differences affect calculated parameters including dipole moment, LogP partitioning, and hydrogen-bonding capacity, each of which contributes to differentiated pharmacokinetic and target-binding behavior [1].

Physicochemical properties Drug-likeness Computational chemistry

Validated Application Scenarios for 5-Chloroquinolin-3-amine Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Nurr1 Nuclear Receptor for Neurodegenerative Disease Programs

5-Chloroquinolin-3-amine serves as a structurally validated fragment starting point for Nurr1 nuclear receptor activation studies. Fragment screening data confirm that chloroquinolineamines with varying chloro positions exhibit distinct Nurr1 activation profiles, and the 5-chloro substitution pattern provides a differentiated entry point relative to the more extensively characterized 7-chloro series derived from chloroquine and amodiaquine [1]. This scenario is supported by systematic SAR investigation demonstrating that chloro positional isomerism directly influences receptor activation efficacy.

Structure-Activity Relationship Studies Investigating Chloro Position-Dependent β-Hematin Inhibition

For antimalarial mechanism-of-action research requiring comparative analysis of β-hematin inhibition across chloro positional isomers, 5-chloroquinolin-3-amine provides the specific regioisomer necessary to complete systematic SAR mapping. Established structure-function relationships demonstrate that chloro position significantly modulates β-hematin inhibition, with 7-chloro substitution showing approximately 2-fold greater potency than 5-chloro substitution in the 4-aminoquinoline series [2]. The 5-chloro derivative enables researchers to probe this position-specific activity gradient in the 3-aminoquinoline series.

Regioisomer-Controlled Synthetic Methodology Development and Cross-Coupling Optimization

5-Chloroquinolin-3-amine provides a defined substrate for developing and optimizing regioisomer-sensitive synthetic transformations. The 5-chloro position adjacent to the quinoline ring junction creates a sterically and electronically distinct environment that affects reactivity in palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and nucleophilic aromatic substitution . This scenario leverages the unique positional identity of the 5-chloro isomer to ensure reproducible synthetic outcomes and facilitate methodological studies comparing regioisomeric reactivity.

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